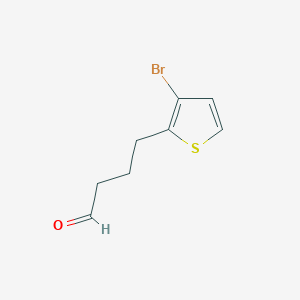

4-(3-Bromothiophen-2-yl)butanal

CAS No.:

Cat. No.: VC18228896

Molecular Formula: C8H9BrOS

Molecular Weight: 233.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9BrOS |

|---|---|

| Molecular Weight | 233.13 g/mol |

| IUPAC Name | 4-(3-bromothiophen-2-yl)butanal |

| Standard InChI | InChI=1S/C8H9BrOS/c9-7-4-6-11-8(7)3-1-2-5-10/h4-6H,1-3H2 |

| Standard InChI Key | AXKHCRSOAJWUDK-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC(=C1Br)CCCC=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound consists of a thiophene ring substituted with a bromine atom at the 3-position and a butanal group at the 2-position. The planar thiophene ring facilitates π-π stacking interactions, while the bromine atom enhances electrophilic reactivity.

Table 1: Key Physicochemical Data

The aldehyde group renders the compound polar, while the bromothiophene moiety contributes to its lipophilicity (predicted LogP: 2.8) .

Synthesis and Reactivity

Claisen-Schmidt Condensation

A common route involves the condensation of 3-bromothiophene-2-carbaldehyde with butyraldehyde derivatives under basic conditions. For example, lithium hydroxide (LiOH) in ethanol promotes aldol addition, followed by dehydration to yield the α,β-unsaturated aldehyde intermediate .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings enable functionalization of the bromothiophene ring. For instance, reaction with arylboronic acids replaces the bromine atom with aryl groups, expanding access to derivatives for drug discovery .

Oxidation and Reduction

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ .

-

Reduction: Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol, preserving the bromothiophene core.

Applications in Medicinal Chemistry

Anticancer Activity

Bromothiophene derivatives exhibit potent inhibition of oncogenic kinases. For example, analogs of 4-(3-bromothiophen-2-yl)butanal demonstrated IC₅₀ values <1 μM against FLT3-ITD mutants in acute myeloid leukemia (AML) cell lines . The bromine atom enhances target binding via halogen bonding with kinase active sites .

Enzyme Inhibition

The compound’s aldehyde group acts as an electrophilic warhead, covalently modifying cysteine residues in enzymes. In silico docking studies suggest potential inhibition of:

-

Phosphatases: Protein tyrosine phosphatase 1B (PTP1B), a target for diabetes therapy .

-

Proteases: SARS-CoV-2 main protease (Mᵖʳᵒ) via thiohemiacetal formation .

Comparative Analysis with Structural Analogs

Table 2: Key Comparisons with Bromothiophene Derivatives

Key observations:

-

Bromine position: 3-substitution (target compound) improves kinase inhibition vs. 5-substitution .

-

Aldehyde group: Critical for covalent enzyme targeting; replacement with alcohol abolishes activity .

Challenges and Future Directions

Synthetic Limitations

-

Low yields: Cross-coupling reactions often suffer from competing side reactions (e.g., homocoupling) .

-

Purification: Chromatographic separation is required due to byproduct formation during Claisen-Schmidt condensations .

Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume